molecular formula C22H20F2N4O4S B2770316 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one CAS No. 1251570-31-6

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one

Cat. No.: B2770316
CAS No.: 1251570-31-6
M. Wt: 474.48
InChI Key: HUTMQCZZVZDLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20F2N4O4S and its molecular weight is 474.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a complex pyridazinone derivative that has garnered attention due to its potential biological activities, particularly as a COX-II inhibitor and for its cytotoxic effects against various cell lines. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C21H24FN3O4S
  • Molecular Weight : 401.44 g/mol
  • CAS Number : 1142205-38-6
  • PubChem CID : 25220039

The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. Inhibition of COX-II can lead to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation associated with various conditions.

1. COX-II Inhibition

Research indicates that derivatives of pyridazinones, including this compound, show promising COX-II inhibitory activity. For instance, studies have reported IC50 values ranging from 0.52 μM to 22.25 μM for various related compounds against COX-II, with some demonstrating higher selectivity compared to traditional NSAIDs like Celecoxib .

CompoundIC50 (μM)Selectivity
PYZ160.52High
Celecoxib0.78Moderate

2. Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of this compound against different cell lines. Notably, it was tested on L929 fibroblast cells, where it exhibited varying degrees of cytotoxicity depending on the concentration:

Concentration (µM)Cell Viability (%)
1>90
10~80
50Complete cell death
100Complete cell death

The IC50 value for the compound was determined to be approximately 27.05 µM in certain studies, indicating that at higher concentrations, it can effectively induce cell death .

Case Study 1: In Vivo Evaluation

In an animal model, the compound demonstrated significant anti-inflammatory effects comparable to standard treatments. The study involved administering the compound to rats with induced inflammation and measuring inflammatory markers in serum and tissues. Results indicated a marked reduction in these markers compared to control groups .

Case Study 2: Synthesis and Structure-Activity Relationship

A series of structural analogs were synthesized to explore the structure-activity relationship (SAR) concerning COX-II inhibition. Modifications at various positions on the pyridazinone ring were shown to influence potency and selectivity significantly. The most potent derivatives were identified through systematic screening and further characterized using X-ray crystallography .

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O4S/c23-16-4-6-18(7-5-16)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)33(31,32)19-3-1-2-17(24)14-19/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTMQCZZVZDLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.